2-羟基十六酸甲酯

描述

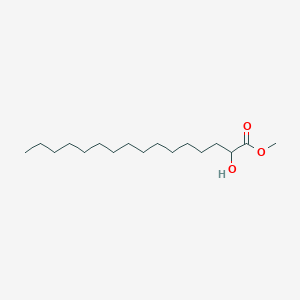

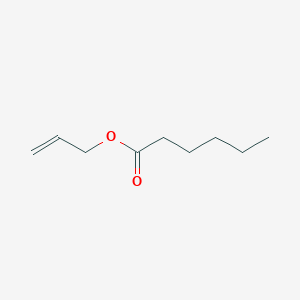

Methyl 2-hydroxyhexadecanoate is a compound that falls within the category of fatty acid methyl esters, which are often derived from natural sources and have various applications in the chemical, pharmaceutical, and materials science fields. The compound is characterized by the presence of a hydroxyl group on the second carbon of a hexadecanoate (palmitate) chain, which is esterified with methanol.

Synthesis Analysis

The synthesis of methyl 2-hydroxyhexadecanoate and related compounds has been explored through various methods. For instance, the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids involved the conversion of methyl(2R)-2-hydroxyhexadecanoate to the corresponding p-toluenesulphonate, followed by reduction and oxidation steps to achieve the desired deuterated hexadecanoic acids . Similarly, the synthesis of methyl 16-trideuteriohexadecanoate from methyl 7-oxo-16-heptadecenoate involved reduction and oxidative cleavage steps . These methods highlight the versatility of synthetic approaches to modify the structure of hydroxy fatty acids and introduce isotopic labels for research purposes.

Molecular Structure Analysis

The molecular structure of methyl 2-hydroxyhexadecanoate is characterized by the presence of a hydroxyl group at the second carbon of the fatty acid chain. This functional group introduces polarity and potential for hydrogen bonding, which can influence the compound's interfacial behavior and interactions with other molecules. For example, the behavior of methyl hydroxyhexadecanoates at the air/water interface was studied, showing that the position of the hydroxyl group significantly affects the molecule's interfacial properties .

Chemical Reactions Analysis

Methyl 2-hydroxyhexadecanoate can undergo various chemical reactions due to the presence of the hydroxyl and ester functional groups. For instance, the epoxidation of methyl 4-hydroxy-trans-2-hexadecenoate, a related compound, with m-chloroperbenzoic acid resulted in the formation of an epoxy derivative, demonstrating the reactivity of the allylic hydroxyl group in unsaturated esters . Additionally, the synthesis of racemic 9-methyl-10-hexadecenoic acid from methyl 10-hydroxydecanoate involved multiple steps, including protection of the hydroxyl group and a Wittig reaction, to introduce a methyl branch and a double bond into the fatty acid chain .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-hydroxyhexadecanoate and related compounds are influenced by their molecular weight, functional groups, and stereochemistry. For example, the synthesis and physico-mechanical studies of polymers derived from methyl ω-hydroxytetradecanoic acid revealed that the molecular weight of the polyester significantly affects its melting point, tensile properties, and thermal stability . The study of the metabolism of deuterated isomeric 6,7-dihydroxydodecanoic acids in yeast demonstrated the biochemical importance of hydroxy fatty acids and their derivatives, which can be involved in the production of bioactive compounds .

科学研究应用

界面行为研究:Kellner 和 Cadenhead (1979) 研究了羟基十六酸甲酯在空气/水界面上的行为。他们的研究比较了这些化合物与其母体酸的界面行为,阐明了简单分子中不同亲水基团之间的相互作用 (Kellner 和 Cadenhead,1979).

合成和表征:Tulloch (1982) 介绍了 [2S-2-2H]- 和 [2R-2-2H]十六酸的合成。这包括将 (2R)-2-羟基十六酸甲酯转化为各种衍生物,展示了该化合物在合成化学中的多功能性 (Tulloch,1982).

气相色谱-质谱应用:Mielniczuk 等人 (1992) 利用 3-羟基十六酸和 3-羟基十四酸测定气相色谱-质谱中的脂多糖。这突出了该化合物在分析化学中的实用性,特别是在识别细菌成分方面 (Mielniczuk 等人,1992).

生物学应用:在 Siddiqui 等人的一项研究中 (1987),从夹竹桃叶中分离出羟基酸甲酯,包括类似于 2-羟基十六酸甲酯的衍生物。这证明了该化合物在天然产物化学和潜在生物学应用中的相关性 (Siddiqui 等人,1987).

微生物中的脂质分析:Knoche 和 Shively (1972) 阐明了来自氧化硫杆菌的含鸟氨酸脂质的结构,其中涉及相关羟基脂肪酸的分析。此类研究突出了 2-羟基十六酸甲酯等化合物在理解微生物脂质结构中的作用 (Knoche 和 Shively,1972).

安全和危害

属性

IUPAC Name |

methyl 2-hydroxyhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16,18H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZITXGTIYKQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337625 | |

| Record name | Methyl 2-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxyhexadecanoate | |

CAS RN |

16742-51-1 | |

| Record name | Methyl 2-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)